molecular formula C8H7BrO4 B3232248 Methyl 5-(2-bromoacetyl)furan-2-carboxylate CAS No. 133674-58-5

Methyl 5-(2-bromoacetyl)furan-2-carboxylate

Cat. No.: B3232248
CAS No.: 133674-58-5
M. Wt: 247.04 g/mol
InChI Key: BUSSGMGLYDSPOV-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromoacetyl)furan-2-carboxylate ( 133674-58-5) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 8 H 7 BrO 4 and a molecular weight of 247.04 g/mol , this ester is characterized by its two distinct functional groups: a methyl carboxylate and a bromoacetyl moiety on a furan ring . This structure makes it a valuable and versatile bifunctional building block in organic synthesis, particularly for the development of more complex heterocyclic systems. The presence of both carbonyl and halogen substituents allows researchers to utilize this compound in various cross-coupling reactions and as a precursor for pharmaceuticals and agrochemicals . The compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or any form of human or animal use. Proper handling procedures should be followed. For specific storage and handling information, please refer to the associated Safety Data Sheet.

Properties

IUPAC Name

methyl 5-(2-bromoacetyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-12-8(11)7-3-2-6(13-7)5(10)4-9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSSGMGLYDSPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-bromoacetyl)furan-2-carboxylate typically involves the bromination of methyl furan-2-carboxylate followed by acetylation. One common method includes the reaction of methyl furan-2-carboxylate with bromine in the presence of a catalyst to introduce the bromoacetyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or amines.

    Oxidation Products: Various oxidized derivatives of the furan ring.

    Reduction Products: Alcohol derivatives of the bromoacetyl group.

Scientific Research Applications

Organic Synthesis

Methyl 5-(2-bromoacetyl)furan-2-carboxylate acts as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it valuable in the development of new compounds with tailored properties.

Common Reactions:

  • Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as sodium azide or amines, leading to the formation of azides or amines.
  • Oxidation: The furan ring can be oxidized to yield various derivatives.
  • Reduction: The carbonyl group can be reduced to alcohols using agents like sodium borohydride.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential biological activities. It is used in the design and synthesis of novel pharmaceuticals targeting specific enzymes or receptors. Its unique structural features may lead to new drug candidates for treating various diseases .

Agricultural Chemicals

The compound's reactivity also positions it as a candidate for developing agricultural chemicals, including pesticides and herbicides. Its ability to modify biological targets can enhance efficacy in controlling pests or diseases in crops.

Mechanism of Action

The mechanism of action of Methyl 5-(2-bromoacetyl)furan-2-carboxylate involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • Substituents : A fluorine atom and a nitro group at the 2- and 4-positions of the phenyl ring attached to the furan.
  • Key Properties :
    • High planarity due to conjugation between the furan and phenyl rings .
    • Strong electron-withdrawing effects from the nitro group, enhancing stability and reactivity .
    • Exhibits stacking interactions in crystal structures, with minimal hydrogen bonding contributions .
  • Biological Activity : Potent antimycobacterial activity against Mycobacterium tuberculosis by targeting iron acquisition pathways .
Methyl 5-bromofuran-2-carboxylate (CAS 2527-99-3)
  • Substituents : A bromine atom directly attached to the 5-position of the furan ring.
  • Key Properties :
    • Molecular weight: 219.01 g/mol.
    • Similarity score to Methyl 5-(2-bromoacetyl)furan-2-carboxylate: 0.94 (structural similarity based on substituent positioning) .
    • Reactivity: Bromine at the 5-position facilitates nucleophilic aromatic substitution.
Methyl 5-(hydroxymethyl)furan-2-carboxylate
  • Substituents : A hydroxymethyl group at the 5-position.
  • Key Properties: Higher solubility in polar solvents compared to halogenated analogues due to the hydroxyl group. Demonstrated anti-Xanthomonas axonopodis activity in plant pathogens .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound* 261.06 (calculated) Not reported Likely low in water, moderate in organic solvents
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 295.21 180–182 Soluble in acetone, ethanol
Methyl 5-bromofuran-2-carboxylate 219.01 45–47 Soluble in DMSO, chloroform

*Predicted based on structural analogues.

Key Research Findings and Gaps

  • Crystallography : Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate forms planar, stacked crystal structures (space group P2₁/c), stabilized by van der Waals interactions . Similar brominated analogues may exhibit distinct packing due to larger atomic radii of bromine.
  • Gaps: Direct data on this compound’s synthesis, stability, and bioactivity are lacking.

Biological Activity

Methyl 5-(2-bromoacetyl)furan-2-carboxylate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H7BrO4C_8H_7BrO_4 and a molecular weight of 247.04 g/mol. The compound features a furan ring, a bromoacetyl group, and a carboxylate ester functionality, which contribute to its reactivity and biological activity. Its structure allows for various synthetic modifications that can enhance its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing furan rings often exhibit antimicrobial activities. This compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the electrophilic nature of the bromoacetyl group, which can interact with nucleophilic sites in microbial enzymes, inhibiting their function.

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer types, including leukemia (K562 and MOLT-4) and cervical carcinoma (HeLa). The structure-activity relationship (SAR) analysis suggests that the presence of the bromoacetyl group enhances cytotoxicity by promoting apoptosis in cancer cells .

The mechanism of action for this compound involves its interaction with specific molecular targets. The bromoacetyl moiety acts as an electrophile, capable of forming covalent bonds with nucleophilic amino acid residues in proteins, particularly enzymes involved in cell proliferation and survival. This interaction can lead to the inhibition of key signaling pathways in cancer cells, ultimately resulting in reduced cell viability .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 5-(bromomethyl)furan-2-carboxylateSimilar furan ringContains a bromomethyl instead of bromoacetyl
Methyl 5-(2-chloroacetyl)furan-2-carboxylateChlorine instead of brominePotentially different reactivity profiles
Methyl 5-(3-bromoacetyl)furan-2-carboxylateDifferent position of bromoacetyl groupMay exhibit different biological activities

This table highlights how slight modifications in the structure can lead to distinct biological properties and applications.

Case Studies

  • Cytotoxicity Studies : In a study evaluating various furan derivatives, this compound demonstrated IC50 values indicating significant cytotoxicity against HeLa cells at concentrations around 100 μM. The compound was found to induce apoptosis through caspase activation pathways .
  • Antimicrobial Activity : Another study focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) as low as 1 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 5-(2-bromoacetyl)furan-2-carboxylate, and how does reaction condition optimization impact yield?

  • Methodological Answer : The synthesis involves bromoacetylation of methyl furan-2-carboxylate derivatives. For analogous compounds (e.g., methyl 5-bromofuran-2-carboxylate), bromination is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents like DCM or THF . For the bromoacetyl group, coupling agents such as DCC/DMAP may facilitate esterification. Base catalysts (e.g., K₂CO₃) enhance nucleophilic substitution efficiency . Key parameters include stoichiometry, reaction time, and inert atmosphere to minimize side reactions (e.g., hydrolysis).
Reaction Parameters Typical Conditions
SolventDichloromethane (DCM)
CatalystK₂CO₃ or NaH
Temperature0–25°C
Reaction Time4–12 hours

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromoacetyl proton at δ ~4.0–4.5 ppm; furan protons at δ ~6.5–7.5 ppm) .
  • IR : C=O stretching (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) bands .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX suite (SHELXS/SHELXL) for data refinement .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The bromoacetyl group is prone to hydrolysis and thermal degradation. Store at 0–6°C under inert gas (N₂/Ar) in amber vials to prevent light-induced decomposition . Stabilizers like molecular sieves (3Å) can adsorb moisture. Monitor degradation via TLC or LC-MS monthly.

Advanced Research Questions

Q. How does the bromoacetyl group influence reactivity in Diels-Alder or nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing bromoacetyl group enhances electrophilicity at the furan C-5 position, facilitating cycloaddition with dienes (e.g., ethylene) or SN2 reactions with nucleophiles (e.g., amines). For example, Sn-Beta or Zr-Beta catalysts can direct regioselectivity in Diels-Alder reactions, achieving >80% selectivity for benzoic acid derivatives under 190°C/6 h .
Catalyst Reaction Outcome
Sn-Beta46% selectivity at 28% conversion
Zr-Beta81% selectivity at 26% conversion

Q. What computational or experimental strategies resolve contradictions in mechanistic pathways for bromoacetyl group transformations?

  • Methodological Answer :

  • DFT Calculations : Model transition states for competing pathways (e.g., SN2 vs. elimination).
  • Kinetic Isotope Effects (KIE) : Compare deuterated vs. protiated substrates to identify rate-determining steps.
  • Trapping Intermediates : Use low-temperature NMR (-40°C) or EPR to detect radical intermediates in photochemical reactions .

Q. How can this compound serve as a precursor for bioactive molecules, and what are the key SAR insights?

  • Methodological Answer : The bromoacetyl group acts as a leaving group for coupling with pharmacophores. For example:

  • Antimicrobial Agents : Replace Br with thiols or amines to target bacterial enzymes (e.g., Mur ligases).
  • Anticancer Probes : Conjugate with folate or EGFR inhibitors to enhance tumor specificity.
  • SAR Insight : Bioactivity correlates with substituent electronegativity; chloro analogs show reduced potency compared to bromo derivatives .

Data-Driven Research Considerations

  • Structural Analogues : Compare with methyl 5-(methoxymethyl)furan-2-carboxylate (CAS 1917-64-2) to assess steric/electronic effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(2-bromoacetyl)furan-2-carboxylate
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Methyl 5-(2-bromoacetyl)furan-2-carboxylate

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